Deltibant

Description

Properties

IUPAC Name |

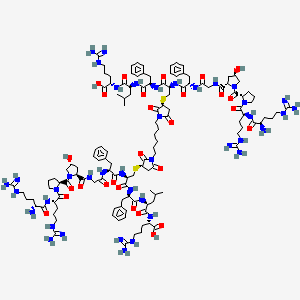

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[(3S)-1-[6-[(3R)-3-[(2R)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C128H194N40O28S2/c1-71(2)55-85(105(177)155-83(121(193)194)41-25-49-147-127(139)140)157-109(181)89(59-75-33-15-9-16-34-75)159-111(183)91(161-107(179)87(57-73-29-11-7-12-30-73)151-99(171)65-149-113(185)95-61-77(169)67-167(95)117(189)93-43-27-53-163(93)115(187)81(39-23-47-145-125(135)136)153-103(175)79(129)37-21-45-143-123(131)132)69-197-97-63-101(173)165(119(97)191)51-19-5-6-20-52-166-102(174)64-98(120(166)192)198-70-92(112(184)160-90(60-76-35-17-10-18-36-76)110(182)158-86(56-72(3)4)106(178)156-84(122(195)196)42-26-50-148-128(141)142)162-108(180)88(58-74-31-13-8-14-32-74)152-100(172)66-150-114(186)96-62-78(170)68-168(96)118(190)94-44-28-54-164(94)116(188)82(40-24-48-146-126(137)138)154-104(176)80(130)38-22-46-144-124(133)134/h7-18,29-36,71-72,77-98,169-170H,5-6,19-28,37-70,129-130H2,1-4H3,(H,149,185)(H,150,186)(H,151,171)(H,152,172)(H,153,175)(H,154,176)(H,155,177)(H,156,178)(H,157,181)(H,158,182)(H,159,183)(H,160,184)(H,161,179)(H,162,180)(H,193,194)(H,195,196)(H4,131,132,143)(H4,133,134,144)(H4,135,136,145)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)/t77-,78-,79-,80-,81+,82+,83+,84+,85+,86+,87+,88+,89-,90-,91+,92+,93+,94+,95+,96+,97-,98+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYFMHGTOPVMR-WQVVEKGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC2CC(=O)N(C2=O)CCCCCCN3C(=O)CC(C3=O)SCC(C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)C9CC(CN9C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CS[C@@H]2CC(=O)N(C2=O)CCCCCCN3C(=O)C[C@@H](C3=O)SC[C@@H](C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)[C@@H]9C[C@H](CN9C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C128H194N40O28S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2805.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140661-97-8 | |

| Record name | Deltibant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140661978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELTIBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6151J4V7VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deltibant in Traumatic Brain Injury: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of deltibant, a selective bradykinin (B550075) B2 receptor antagonist, in the context of traumatic brain injury (TBI). This document is intended for researchers, scientists, and drug development professionals interested in the pathophysiology of TBI and the therapeutic potential of targeting the kallikrein-kinin system.

Executive Summary

Traumatic brain injury (TBI) initiates a cascade of secondary injury mechanisms that significantly contribute to long-term neurological deficits and mortality. A key player in this secondary injury cascade is the activation of the kallikrein-kinin system, leading to the production of bradykinin. Bradykinin, acting through its B2 receptor, increases the permeability of the blood-brain barrier (BBB), leading to cerebral edema, increased intracranial pressure (ICP), and subsequent neuronal damage. Deltibant (also known as Anatibant (B1667384) and Bradycor) is a potent and selective bradykinin B2 receptor antagonist that has been investigated for its neuroprotective effects in TBI. By blocking the action of bradykinin at the B2 receptor, deltibant aims to mitigate the detrimental effects of BBB breakdown and cerebral edema. This guide summarizes the preclinical and clinical evidence for deltibant in TBI, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action: Targeting the Bradykinin B2 Receptor

Following a traumatic brain injury, tissue damage triggers the activation of the kallikrein-kinin system, a potent inflammatory cascade. This leads to the cleavage of kininogens by kallikrein to produce bradykinin, a powerful vasoactive peptide. Bradykinin exerts its effects by binding to two G-protein coupled receptors: the B1 receptor, which is typically upregulated during inflammation, and the B2 receptor, which is constitutively expressed on endothelial cells of the blood-brain barrier.

The binding of bradykinin to the B2 receptor on cerebral endothelial cells is a critical event in the breakdown of the BBB.[1] This interaction initiates a signaling cascade that ultimately leads to the disruption of tight junctions, the primary structures responsible for maintaining the integrity of the BBB. This disruption allows for the extravasation of fluid and macromolecules into the brain parenchyma, resulting in vasogenic edema.[2]

Deltibant is a competitive antagonist of the bradykinin B2 receptor. By binding to the B2 receptor, deltibant prevents bradykinin from initiating its downstream signaling cascade. The proposed neuroprotective mechanism of deltibant in TBI is, therefore, the prevention of BBB breakdown, which in turn reduces cerebral edema and mitigates the rise in intracranial pressure.

Signaling Pathway

The binding of bradykinin to the B2 receptor on endothelial cells activates G-proteins, primarily Gαq/11. This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG are thought to contribute to the disruption of tight junctions. Specifically, this signaling cascade can lead to the downregulation of key tight junction proteins such as Zonula Occludens-1 (ZO-1), occludin, and claudin-5, ultimately increasing paracellular permeability.[1][3]

Quantitative Data Summary

The efficacy of deltibant (anatibant) has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings.

Preclinical Studies

| Study | Animal Model | Intervention | Key Quantitative Outcomes | Reference |

| Stover et al. (2009) | Controlled Cortical Impact (CCI) in Male C57/Bl6 mice | Anatibant (3.0 mg/kg b.w.) subcutaneous bolus at 15 min and 8h post-TBI | Intracranial Pressure (ICP): Significant reduction at 10h post-injury (16.6 ± 1.67 mmHg vs. 24.40 ± 3.58 mmHg in controls; p=0.002).Contusion Volume: Significant reduction at 24h post-trauma (28.28 ± 5.18 mm³ vs. 35.0 ± 3.32 mm³ in controls; p=0.003), representing a 51% reduction in secondary brain damage. | [4][5] |

Clinical Trials

| Trial | Phase | Patient Population | Intervention | Key Quantitative Outcomes | Reference |

| Phase I Study | I | 25 patients with severe TBI (GCS < 8) | Single subcutaneous injection of Anatibant (3.75 mg or 22.5 mg) or placebo 8-12 hours after injury. | Safety: Well-tolerated with no unexpected adverse events.Pharmacokinetics: Dose-proportional pharmacokinetics; protein binding >97.7%. | [6][7] |

| Marmarou et al. (1999) | II | 139 patients with severe TBI (GCS 3-8) | Continuous intravenous infusion of Bradycor (deltibant) (3 µg/kg/min) or placebo for 5 days, starting within 12 hours of injury. | Intracranial Pressure (ICP): Percentage of time with ICP >15 mmHg on days 4 and 5 was significantly lower in the deltibant group (p = 0.035).Mortality (28-day): 20% in the deltibant group vs. 27% in the placebo group.Favorable Outcome (GOS at 3 months): 10.3% improvement in the deltibant group.Dichotomized GOS at 6 months: 12% improvement in the deltibant group (p=0.26). | [8] |

| BRAIN Trial | II | 228 adults with TBI (GCS ≤ 12) and intracranial trauma on CT scan, randomized within 8 hours of injury. | Anatibant (Low, Medium, or High dose) or placebo. Low Dose: 10 mg loading, 5 mg/day for 4 days. Medium Dose: 20 mg loading, 10 mg/day for 4 days. High Dose: 30 mg loading, 15 mg/day for 4 days. | Serious Adverse Events (SAEs): 26.4% in the combined anatibant group vs. 19.3% in the placebo group (RR = 1.37; 95% CI 0.76 to 2.46).All-cause Mortality: 19% in the anatibant group vs. 15.8% in the placebo group.Trial was terminated early and underpowered. | [7][9][10] |

Experimental Protocols

Preclinical: Controlled Cortical Impact (CCI) Model

The CCI model is a widely used and reproducible method for inducing focal TBI in rodents.

Methodology Details:

-

Anesthesia: Animals are anesthetized to ensure a lack of response to noxious stimuli.

-

Craniotomy: A section of the skull is removed to expose the dura mater.

-

Impact: A pneumatic or electromagnetic impactor is used to deliver a controlled cortical contusion.

-

Drug Administration: Deltibant or placebo is administered at specified time points post-injury.

-

Outcome Assessment:

-

Cerebral Edema: Quantified using the wet-weight/dry-weight method or by measuring the extravasation of Evans Blue dye.

-

Intracranial Pressure: Monitored using an ICP probe.

-

Contusion Volume: Determined from histological sections of the brain.

-

Neurological Function: Assessed using a battery of behavioral tests, such as the modified Neurological Severity Score (mNSS) or beam walk test.[11]

-

Clinical: The BRAIN Trial

The BRAIN Trial was a Phase II, multicenter, randomized, placebo-controlled trial.

Inclusion Criteria: [9]

-

Adults (16-65 years) with a traumatic brain injury.

-

Glasgow Coma Scale (GCS) score of 12 or less.

-

CT scan showing an intracranial abnormality consistent with trauma.

-

Within eight hours of injury.

Exclusion Criteria: [9]

-

Patients for whom the responsible doctor considered there was no potential to benefit from the trial treatment.

-

Pregnancy.

Intervention: [7]

-

Patients were randomized to one of three doses of anatibant or placebo administered subcutaneously.

Outcome Measures: [7]

-

Primary: Incidence of Serious Adverse Events (SAEs).

-

Secondary:

-

Mortality at 15 days.

-

In-hospital morbidity assessed by:

-

Glasgow Coma Scale (GCS).

-

Disability Rating Scale (DRS): A scale that tracks recovery from coma to community by assessing impairment, disability, and handicap.[12][13][14][15]

-

A modified version of the Oxford Handicap Scale (HIREOS).

-

Glasgow Outcome Scale - Extended (GOSE): An 8-point scale that categorizes the level of recovery from TBI, ranging from death to upper good recovery.[16][17][18]

-

-

Conclusion

Deltibant, as a selective bradykinin B2 receptor antagonist, presents a targeted approach to mitigating secondary injury in TBI by preventing the breakdown of the blood-brain barrier and subsequent cerebral edema. Preclinical studies have demonstrated its efficacy in reducing intracranial pressure and contusion volume in animal models of TBI. However, clinical trials, including the prematurely terminated BRAIN Trial, have not provided conclusive evidence of its benefit in human patients.[10][19] Further well-powered and rigorously designed clinical trials would be necessary to fully elucidate the therapeutic potential of deltibant in the treatment of traumatic brain injury.

References

- 1. Increase in Blood-Brain Barrier Permeability is Modulated by Tissue Kallikrein via Activation of Bradykinin B1 and B2 Receptor-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response to: The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (Anatibant) in patients with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bradykinin increases blood-tumor barrier permeability by down-regulating the expression levels of ZO-1, occludin, and claudin-5 and rearranging actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Effects of the bradykinin antagonist Bradycor (deltibant, CP-1027) in severe traumatic brain injury: results of a multi-center, randomized, placebo-controlled trial. American Brain Injury Consortium Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (Anatibant) in patients with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thebloodtrials.org [thebloodtrials.org]

- 11. Bradykinin 2 Receptors Mediate Long-Term Neurocognitive Deficits After Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tbims.org [tbims.org]

- 13. Disability Rating Scale (DRS) for TBIs - Feinberg Consulting, Inc. [feinbergcare.com]

- 14. Disability Rating Scale - Wikipedia [en.wikipedia.org]

- 15. reference.medscape.com [reference.medscape.com]

- 16. The Extended Glasgow Outcome Scale (GOSE) — General Intensive Care Unit [gicu.sgul.ac.uk]

- 17. tbims.org [tbims.org]

- 18. Glasgow Outcome Scale Extended [GOS-E] [reference.medscape.com]

- 19. Bradykinin beta‐2 receptor antagonists for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

The Bradykinin B2 Receptor: A Therapeutic Target for Deltibant in Neurological Injury

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deltibant, a peptide-based antagonist, exerts its therapeutic effects by targeting the bradykinin (B550075) B2 receptor (B2R), a G protein-coupled receptor implicated in the inflammatory cascade and vascular permeability changes that characterize numerous pathological conditions. This technical guide provides a comprehensive overview of the B2R as the therapeutic target of Deltibant, detailing its signaling pathways, the methodologies used to characterize antagonist activity, and a summary of the available clinical data for Deltibant in the context of traumatic brain injury (TBI). While specific in vitro potency values for Deltibant are not widely available in the public domain, this guide offers a framework for understanding its mechanism of action and the experimental approaches crucial for the evaluation of B2R antagonists.

Introduction: The Kallikrein-Kinin System and the Bradykinin B2 Receptor

The kallikrein-kinin system is a crucial mediator of inflammation, pain, and blood pressure regulation.[1] Its primary effector peptide, bradykinin, exerts its physiological and pathological effects through two distinct G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[1][2] The bradykinin B2 receptor is constitutively expressed in a wide array of tissues and is the principal mediator of the acute effects of bradykinin.[1][3] In the context of tissue injury, such as traumatic brain injury, the activation of the B2R by bradykinin contributes to the breakdown of the blood-brain barrier, leading to cerebral edema and subsequent neuronal damage.[4] This pivotal role in the inflammatory cascade makes the B2R a compelling therapeutic target for interventions aimed at mitigating the secondary injury process. Deltibant is a peptide-based antagonist designed to competitively block the bradykinin B2 receptor.[4]

The Bradykinin B2 Receptor Signaling Pathway

Upon binding of its endogenous ligand, bradykinin, the B2R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαq and Gαi.[5]

-

Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream signaling events that contribute to inflammation and increased vascular permeability.[5]

-

Gαi Pathway: Concurrently, the activation of Gαi inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Deltibant, as a competitive antagonist, binds to the B2R and prevents the binding of bradykinin, thereby inhibiting the initiation of these downstream signaling cascades.

Experimental Protocols for Characterizing B2 Receptor Antagonists

The characterization of B2R antagonists like Deltibant relies on a suite of in vitro and in vivo experimental protocols.

In Vitro Assays

This assay quantifies the affinity of a test compound for the B2R by measuring its ability to compete with a radiolabeled ligand for binding.

Objective: To determine the inhibitory constant (Ki) of Deltibant for the human B2R.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human bradykinin B2 receptor (e.g., CHO or HEK293 cells).[4]

-

Radioligand: [³H]-Bradykinin.[4]

-

Test Compound: Deltibant at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled bradykinin or a known B2R antagonist.[4]

-

Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl2) and a protein carrier (e.g., BSA).[4]

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Incubation: In a 96-well plate, incubate cell membranes, [³H]-Bradykinin, and varying concentrations of Deltibant. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess unlabeled ligand).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Deltibant concentration to generate a competition curve. The IC50 value (the concentration of Deltibant that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

This functional assay measures the ability of an antagonist to inhibit the bradykinin-induced increase in intracellular calcium concentration.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Deltibant in a functional context.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the human B2R.

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.[7]

-

Test Compound: Deltibant at various concentrations.

-

Agonist: Bradykinin.

-

Assay Buffer: E.g., Hank's Balanced Salt Solution (HBSS) with HEPES.

-

Fluorescence Plate Reader: With automated injection capabilities.

Protocol:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for approximately one hour at 37°C.

-

Washing: Wash the cells with assay buffer to remove extracellular dye.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of Deltibant.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a concentration of bradykinin known to elicit a submaximal response (e.g., EC80) and immediately begin kinetic measurement of fluorescence intensity.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of Deltibant by comparing the peak fluorescence response in the presence of the antagonist to the response with bradykinin alone. Plot the percentage of inhibition against the Deltibant concentration to determine the IC50 value.

In Vivo Models: Traumatic Brain Injury

Preclinical evaluation of B2R antagonists for neuroprotection often utilizes animal models of TBI.

Common TBI Models:

-

Controlled Cortical Impact (CCI): A highly reproducible model that produces a focal contusion.[8]

-

Fluid Percussion Injury (FPI): Induces a combination of focal and diffuse injury.[8]

-

Weight-Drop Models: Can produce diffuse axonal injury.

Experimental Protocol Outline (General):

-

Animal Model: Select an appropriate species (commonly rats or mice) and TBI model.

-

Injury Induction: Induce TBI under anesthesia.

-

Drug Administration: Administer Deltibant or placebo at predetermined time points post-injury via a clinically relevant route (e.g., intravenous).

-

Outcome Measures:

-

Physiological: Monitor intracranial pressure (ICP), cerebral blood flow, and blood-brain barrier integrity.

-

Histological: Assess contusion volume, neuronal cell death, and markers of inflammation at the end of the study.

-

Behavioral: Evaluate motor and cognitive function using standardized tests (e.g., Morris water maze, rotarod).

-

-

Data Analysis: Compare the outcomes between the Deltibant-treated and placebo groups using appropriate statistical methods.

Clinical Data: Deltibant in Severe Traumatic Brain Injury

A Phase II, multi-center, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of Deltibant (also known as Bradycor) in patients with severe TBI.

| Parameter | Description |

| Study Design | Phase II, prospective, randomized, double-blind, placebo-controlled |

| Patient Population | 139 patients with severe traumatic brain injury (Glasgow Coma Score 3-8) with at least one reactive pupil |

| Treatment | Deltibant (3.0 µg/kg/min) or placebo as a continuous intravenous infusion for 5 days, initiated within 12 hours of injury |

| Primary Objective | To assess the efficacy of Deltibant in preventing the elevation of intracranial pressure (ICP) |

| Secondary Objectives | To evaluate the effect of Deltibant on Therapy Intensity Level (TIL), mortality, and functional outcome (Glasgow Outcome Score - GOS) |

Key Findings:

| Outcome Measure | Deltibant Group | Placebo Group | p-value |

| Percentage of time ICP > 15 mm Hg (Days 4 & 5) | Significantly lower | Higher | 0.035 |

| 28-day All-Cause Mortality | 20% | 27% | Not statistically significant |

| Favorable Outcome (GOS) at 3 months | 10.3% improvement | - | Not statistically significant |

| Dichotomized GOS at 6 months | 12% improvement | - | 0.26 |

While the study did not meet its primary endpoint with statistical significance on a daily basis, a mixed model analysis revealed a significant reduction in the percentage of time with elevated ICP on days 4 and 5 in the Deltibant-treated group. Furthermore, there were consistent positive trends in the reduction of mortality and improvement in long-term functional outcomes, suggesting a potential neuroprotective role for Deltibant in severe TBI. The treatment was well-tolerated, with no adverse events attributed to the compound.

Conclusion

Deltibant's therapeutic potential stems from its targeted antagonism of the bradykinin B2 receptor, a key player in the inflammatory and edematous responses following tissue injury. The in vitro and in vivo experimental protocols outlined in this guide provide a robust framework for the characterization of B2R antagonists. While specific in vitro potency data for Deltibant remains limited in the public domain, the results from the Phase II clinical trial in severe TBI provide encouraging, albeit not statistically definitive, evidence for its neuroprotective effects. These findings underscore the therapeutic promise of targeting the bradykinin B2 receptor in neurological injuries and highlight the need for further research to fully elucidate the clinical utility of antagonists like Deltibant.

References

- 1. benchchem.com [benchchem.com]

- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Effects of the bradykinin antagonist Bradycor (deltibant, CP-1027) in severe traumatic brain injury: results of a multi-center, randomized, placebo-controlled trial. American Brain Injury Consortium Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Deltibant: A Technical Whitepaper on a Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltibant (also known as CP-0127) is a peptide-based competitive antagonist of the bradykinin (B550075) B2 receptor. The kallikrein-kinin system and its primary effector, bradykinin, are critically involved in mediating inflammatory responses, vasodilation, and pain. By selectively targeting the B2 receptor, Deltibant was investigated for its therapeutic potential in conditions characterized by excessive bradykinin activity, notably in the context of severe traumatic brain injury. Although clinical development was discontinued, the study of Deltibant and its mechanism of action provides valuable insights into the therapeutic targeting of the bradykinin system. This document provides a comprehensive technical overview of Deltibant, including its mechanism of action, the bradykinin B2 receptor signaling pathway, and detailed experimental protocols for its characterization. Due to the limited availability of specific binding and pharmacokinetic data for Deltibant in publicly accessible literature, comparative data for other well-characterized B2 receptor antagonists are presented to provide a relevant framework.

Introduction: The Kallikrein-Kinin System and the Bradykinin B2 Receptor

The kallikrein-kinin system is a crucial endogenous cascade that contributes to inflammation, blood pressure regulation, coagulation, and pain signaling.[1] The primary active component of this system is bradykinin, a nonapeptide that exerts its diverse physiological and pathological effects through two main G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[2]

The bradykinin B2 receptor is constitutively expressed in a wide array of tissues and is responsible for mediating the majority of bradykinin's acute effects.[1] In contrast, the B1 receptor is typically expressed at low levels but is significantly upregulated during tissue injury and inflammation, contributing to chronic inflammatory states.[1] The ubiquitous nature and functional significance of the B2 receptor make it a prime therapeutic target for conditions involving acute inflammation and vasodilation.

Deltibant: Profile of a Bradykinin B2 Receptor Antagonist

Deltibant (CP-0127) was developed by Cortech, Inc. as a selective antagonist for the bradykinin B2 receptor.[3] Its development was aimed at mitigating the detrimental effects of excessive bradykinin release in various pathological conditions.

Mechanism of Action

Deltibant functions as a competitive antagonist at the bradykinin B2 receptor. It is designed to mimic the structure of bradykinin, allowing it to bind to the receptor's active site. However, unlike the endogenous ligand, Deltibant does not activate the receptor. Instead, it blocks bradykinin from binding, thereby inhibiting the downstream signaling cascade that leads to vasodilation, increased vascular permeability, and the sensation of pain.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a canonical Gq protein-coupled receptor. The binding of an agonist, such as bradykinin, initiates a well-defined signaling cascade. Deltibant acts by preventing this initial binding step.

Quantitative Pharmacological Data

Table 1: Comparative Binding Affinity (Ki) of Bradykinin B2 Receptor Antagonists

| Compound | Radioligand | Cell Line/Tissue | Ki (nM) |

| Icatibant (HOE 140) | [3H]-Bradykinin | CHO cells expressing human B2 receptor | 0.60 |

| Anatibant (LF 16-0687) | Not Specified | Human B2 Receptor | 0.67[4] |

| MEN16132 | [3H]-Bradykinin | Rat Chondrocytes | 0.65[5] |

| NPC 567 | [3H]-Bradykinin | CHO cells expressing human B2 receptor | 7.2 |

This table presents comparative data; specific Ki values for Deltibant are not available in the cited literature.

Table 2: Comparative Functional Potency (IC50/Kb) of Bradykinin B2 Receptor Antagonists

| Compound | Assay Type | Cell Line/Tissue | Parameter | Value (nM) |

| Icatibant (HOE 140) | Calcium Mobilization | CHO cells expressing human B2 receptor | Kb | 2.81 |

| Icatibant (HOE 140) | Inhibition of BK-induced IP3 | CHO cells expressing human B2 receptor | IC50 | 71[6] |

| MEN16132 | Inhibition of IL-6 Release | Human Synoviocytes | IC50 | 1.68[5] |

| B9858 | Calcium Mobilization | CHO cells expressing human B1 receptor | IC50 | 14[6] |

This table presents comparative data; specific IC50/Kb values for Deltibant are not available in the cited literature.

In Vivo Efficacy and Clinical Studies

Preclinical Studies

In a rat model of traumatic shock, Deltibant (CP-0127) demonstrated protective effects. Administration of Deltibant immediately post-trauma significantly prolonged survival time and attenuated increases in markers of tissue injury.[4] These findings suggest that by blocking the bradykinin B2 receptor, Deltibant can mitigate the systemic inflammatory response and vascular dysfunction associated with severe trauma.[4]

Clinical Trials in Traumatic Brain Injury

Deltibant was evaluated in a Phase II, multicenter, randomized, double-blind, placebo-controlled trial in patients with severe traumatic brain injury (TBI).[7]

-

Study Design: Patients with a Glasgow Coma Score (GCS) of 3-8 were randomized to receive either Deltibant (as Bradycor) at a continuous intravenous infusion of 3.0 µg/kg/min or a placebo for 5 days.[7]

-

Primary Objective: To assess the efficacy of Deltibant in preventing the elevation of intracranial pressure (ICP).[7]

-

Results: While the study did not meet its primary endpoint with statistical significance on a daily basis, a mixed-model analysis revealed that the percentage of time with an ICP greater than 15 mm Hg was significantly lower in the Deltibant group on days 4 and 5 (p = 0.035).[7] There were also non-statistically significant positive trends in favor of Deltibant regarding mortality and functional outcome as measured by the Glasgow Outcome Score (GOS) at 3 and 6 months.[7] The 28-day mortality rate was 20% in the Deltibant group versus 27% in the placebo group.[7]

Detailed Experimental Protocols

The following are detailed, representative protocols for key in vitro assays used to characterize bradykinin B2 receptor antagonists. These protocols are based on established methodologies and can be adapted for the evaluation of compounds like Deltibant.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the B2 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human bradykinin B2 receptor.

-

Radioligand: [3H]-Bradykinin.

-

Test Compound: Deltibant or other unlabeled antagonists.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation: Thaw cell membrane preparations on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled bradykinin (e.g., 1 µM).

-

Competition: 50 µL of varying concentrations of the test antagonist.

-

-

Add 50 µL of the radioligand ([3H]-Bradykinin) at a fixed concentration (typically near its Kd value) to all wells.

-

Initiate the binding reaction by adding 150 µL of the membrane preparation to each well.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test antagonist to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Functional Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a key downstream event in B2 receptor signaling.

-

Materials:

-

A cell line stably expressing the human bradykinin B2 receptor.

-

Cell culture medium and supplements.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (Deltibant) and agonist (Bradykinin).

-

Fluorescence microplate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Plating: Seed the B2 receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Remove the culture medium and wash the cells with Assay Buffer. Add the dye loading solution (containing the calcium-sensitive dye) to each well and incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells twice with Assay Buffer to remove any extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of the test antagonist (Deltibant) to the appropriate wells. Incubate for 15-30 minutes at room temperature.

-

Measurement of Calcium Flux:

-

Place the microplate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

Using the instrument's automated injector, add a fixed concentration of bradykinin (typically the EC80 concentration) to stimulate the B2 receptors.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes to capture the peak calcium response.

-

-

Data Analysis: The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence. Plot the peak response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

Deltibant is a selective bradykinin B2 receptor antagonist that showed some promise in preclinical and early clinical studies for conditions involving excessive bradykinin-mediated inflammation, such as traumatic brain injury. Although its development was halted, the rationale for targeting the B2 receptor in such pathologies remains strong. The information and protocols detailed in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the ongoing exploration of bradykinin B2 receptor antagonists as a therapeutic class. The comparative data from other antagonists highlight the potencies that have been achieved in this field and serve as a benchmark for future development efforts.

References

- 1. Bradykinin beta‐2 receptor antagonists for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deltibant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Beneficial actions of CP-0127, a novel bradykinin receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bradykinin and B2 receptor antagonism in rat and human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of bradykinin analogues on recombinant human bradykinin B(1) and B(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Bradykinin B2 Receptor in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases such as Alzheimer's disease. The bradykinin (B550075) B2 receptor (B2R), a G protein-coupled receptor, has emerged as a key player in mediating inflammatory responses within the central nervous system (CNS). Activation of B2R by its endogenous ligand, bradykinin (BK), triggers a cascade of signaling events that contribute to hallmark features of neuroinflammation, including blood-brain barrier (BBB) disruption, activation of glial cells, and production of pro-inflammatory mediators. This technical guide provides an in-depth overview of the role of B2R in neuroinflammation, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development, offering insights into the therapeutic potential of targeting the B2R in neurological diseases.

Introduction to the Bradykinin B2 Receptor in the CNS

The kallikrein-kinin system, and its principal effector peptide bradykinin, are potent mediators of inflammation throughout the body.[1] In the central nervous system, bradykinin exerts its effects primarily through the B2 receptor, which is constitutively expressed on various cell types including neurons, astrocytes, microglia, and endothelial cells.[2] While the bradykinin B1 receptor (B1R) is typically expressed at low levels in healthy tissue and upregulated during inflammation, the B2R is the predominant receptor subtype involved in the initial phase of the inflammatory response.[1]

Activation of B2R is implicated in a variety of physiological and pathological processes within the CNS, such as the modulation of neuronal activity, control of cerebral blood flow, and regulation of BBB permeability.[1][3] In the context of neuroinflammation, B2R signaling is a double-edged sword. While some studies suggest a neuroprotective role under certain ischemic conditions[4], a larger body of evidence points towards its detrimental contributions to the inflammatory cascade following injury or disease.[5][6] Consequently, the B2R has garnered significant attention as a potential therapeutic target for mitigating neuroinflammatory damage.

B2R Signaling Pathways in Neuroinflammation

The binding of bradykinin to the B2R initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 and Gi families.[1] This activation triggers multiple downstream signaling cascades that culminate in the cellular responses characteristic of neuroinflammation.

Gq/11-Mediated Signaling

The canonical B2R signaling pathway proceeds through the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical event that activates a plethora of downstream effectors, including Ca2+-dependent enzymes and transcription factors.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, thereby modulating their activity and contributing to inflammatory responses.

Mitogen-Activated Protein Kinase (MAPK) Pathways

B2R activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[7] These pathways are crucial regulators of gene expression, and their activation by B2R can lead to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).[7][8]

Signaling in Glial Cells

-

Astrocytes: In astrocytes, B2R activation stimulates Ca2+ mobilization and the release of pro-inflammatory cytokines like leukemia inhibitory factor (LIF) and interleukin-6 (IL-6).[9][10] This process is mediated by both Gq-coupled pathways and the subsequent activation of MAPKs.[7] Furthermore, B2R signaling in astrocytes can lead to the release of glutamate, which can have excitotoxic effects on neighboring neurons.[11][12]

-

Microglia: Microglia, the resident immune cells of the CNS, also express functional B2 receptors.[13] B2R activation in microglia can lead to an increase in intracellular Ca2+ and the activation of Ca2+-dependent potassium channels.[13] While some studies suggest that B2R signaling can decrease nitric oxide (NO) release from microglia[14], others indicate its involvement in microglial activation and migration towards sites of injury.[15] In diabetic mouse models of stroke, B2R deficiency was associated with reduced microglial reactivity and improved neuronal survival.[16]

Impact on the Blood-Brain Barrier

The B2R plays a significant role in modulating the permeability of the blood-brain barrier. B2R activation on endothelial cells can lead to the production of nitric oxide via endothelial nitric oxide synthase (eNOS), contributing to vasodilation and increased vascular permeability.[17][18] This disruption of the BBB allows for the infiltration of peripheral immune cells and inflammatory molecules into the brain parenchyma, exacerbating the neuroinflammatory response.[17][18]

Figure 1: Simplified B2R signaling pathway in neuroinflammation.

Quantitative Data on B2R in Neuroinflammation

The following tables summarize key quantitative findings from preclinical studies investigating the role of the B2R in various models of neuroinflammation.

| Model | Animal | Measurement | Key Finding | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Mouse | B2R mRNA expression | 10- to 12-fold increase 24-48h post-MCAO | [19] |

| MCAO | B2R knockout (-/-) Mouse | Infarct volume | 38% smaller in B2R-/- mice compared to wild-type | [19] |

| MCAO | B2R knockout (-/-) Mouse | Brain edema | 87% less in B2R-/- mice compared to wild-type | [19] |

| Cryogenic Brain Lesion | Rat | Brain swelling | Pretreatment with B2R antagonist LF 16-0687 (10 µg/kg/min) significantly reduced swelling | [20] |

| Lateral Fluid Percussion Injury | Mouse | Lesion volume | Treatment with B2R antagonist HOE-140 (10 nmol/kg) reduced lesion volume 7 days post-injury | [21] |

| Lateral Fluid Percussion Injury | Mouse | Pro-inflammatory cytokines (IL-1β, TNF-α) | HOE-140 (10 nmol/kg) attenuated the increase in IL-1β and TNF-α | [21] |

| Alzheimer's Disease (transgenic model) | Mouse | Cerebral blood flow | B2R agonist increased cerebral blood flow by 1.48 ± 0.33 mL/min/g in transgenic mice | [19] |

| Alzheimer's Disease (transgenic model) | Mouse | Brain-derived neurotrophic factor (BDNF) | B2R agonist increased BDNF levels by 2.19-fold in hippocampal cultures | [19] |

| Astrocyte Cell Culture (U87-MG) | Human | LIF production | Bradykinin-induced LIF production was blocked by the B2R antagonist HOE-140 | [22] |

| Astrocyte Cell Culture (1321N1) | Human | Cytokine expression (TNF-α, IL-1β) | Bradykinin increased zymosan-induced TNF-α and IL-1β expression | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of the B2R in neuroinflammation.

Animal Models of Neuroinflammation

The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.

Figure 2: Experimental workflow for the MCAO model.

Protocol Outline:

-

Anesthesia: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic such as isoflurane.[17]

-

Surgical Procedure: Make a midline neck incision to expose the carotid artery bifurcation.[4] Carefully dissect the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[4]

-

Occlusion: Ligate the ECA and insert a silicon-coated monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[4][17]

-

Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.[4] For permanent MCAO, the filament is left in place.

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.[4]

-

Analysis: At predetermined time points, euthanize the animals and collect brain tissue for analysis (e.g., infarct volume measurement, immunohistochemistry, RT-qPCR).

Assessment of Blood-Brain Barrier Permeability

The Evans blue dye extravasation method is a common technique to assess BBB integrity.[1][3]

Protocol Outline:

-

Evans Blue Injection: Inject a solution of Evans blue dye (e.g., 2% in saline) intravenously into the animal.[1] The dye binds to serum albumin.

-

Circulation: Allow the dye to circulate for a specific period (e.g., 1-2 hours).[3]

-

Perfusion: Transcardially perfuse the animal with saline to remove the dye from the vasculature.[3]

-

Tissue Collection and Extraction: Dissect the brain tissue of interest, weigh it, and homogenize it in a suitable solvent (e.g., formamide (B127407) or trichloroacetic acid) to extract the extravasated dye.[3]

-

Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm).[3] The amount of dye is then quantified against a standard curve.

Immunocytochemistry/Immunohistochemistry for B2R

This technique is used to visualize the localization and expression of the B2R in cultured cells or brain tissue sections.

Figure 3: General workflow for immunocytochemistry/immunohistochemistry.

Protocol Outline:

-

Sample Preparation: For immunocytochemistry (ICC), grow cells on coverslips.[20][23] For immunohistochemistry (IHC), prepare cryosections or paraffin-embedded sections of brain tissue.[11]

-

Fixation: Fix the samples with a suitable fixative, such as 4% paraformaldehyde, to preserve cellular structures.[20][24]

-

Permeabilization: If the target protein is intracellular, permeabilize the cell membranes with a detergent like Triton X-100.[24]

-

Blocking: Incubate the samples in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.[11][20]

-

Primary Antibody Incubation: Incubate with a primary antibody specific to the B2R.[11]

-

Secondary Antibody Incubation: After washing, incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.[20][24]

-

Mounting and Imaging: Mount the samples with a mounting medium containing a nuclear counterstain like DAPI and visualize using a fluorescence microscope.[20]

Quantitative Real-Time PCR (qRT-PCR) for BDKRB2 Expression

qRT-PCR is used to quantify the mRNA expression levels of the gene encoding the B2R (BDKRB2).

Protocol Outline:

-

RNA Extraction: Isolate total RNA from brain tissue or cultured cells using a suitable RNA extraction kit.[25]

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.[25]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[9]

-

qPCR: Perform the polymerase chain reaction in a real-time PCR machine using specific primers for BDKRB2 and a reference (housekeeping) gene.[9][26] The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for the quantification of DNA amplification in real-time.

-

Data Analysis: Analyze the amplification data to determine the relative expression of BDKRB2 normalized to the reference gene.[9][26]

Therapeutic Implications and Future Directions

The extensive evidence implicating the bradykinin B2 receptor in the pathogenesis of neuroinflammation has positioned it as a promising therapeutic target. The use of B2R antagonists has shown beneficial effects in various preclinical models of neurological disorders, including stroke and TBI, by reducing brain edema, inflammation, and neuronal damage.[5][20][21]

However, the translation of these findings to the clinic requires further investigation. Key areas for future research include:

-

Elucidating the context-dependent roles of B2R: Understanding the specific conditions under which B2R signaling is neuroprotective versus neurodegenerative is crucial for designing safe and effective therapies.

-

Developing CNS-penetrant B2R antagonists: The efficacy of B2R antagonists in treating neuroinflammation is dependent on their ability to cross the blood-brain barrier.

-

Investigating the role of B2R in chronic neuroinflammation: Most studies have focused on the acute phase of neuroinflammation. The role of B2R in the chronic, progressive neuroinflammation seen in neurodegenerative diseases warrants further exploration.

-

Exploring B2R as a biomarker: Changes in B2R expression or activity could potentially serve as a biomarker for neuroinflammatory conditions.

References

- 1. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Assessment of Blood-Brain Barrier Integrity Using Dyes and Tracers[v1] | Preprints.org [preprints.org]

- 7. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]

- 8. Human astrocytic bradykinin B(2) receptor modulates zymosan-induced cytokine expression in 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of Bradykinin B2 Receptors in Astrocytes Stimulates the Release of Leukemia Inhibitory Factor for Autocrine and Paracrine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Bradykinin receptor modulation in cellular models of aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bradykinin decreases nitric oxide release from microglia via inhibition of cyclic adenosine monophosphate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hoe 140 a new potent and long acting bradykinin-antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunocytochemistry (ICC) Protocol [hellobio.com]

- 17. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Locally mediated analgesic effect of bradykinin type 2 receptor antagonist HOE 140 during acute inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinin B2 Receptor Activation Prevents the Evolution of Alzheimer’s Disease Pathological Characteristics in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunocytochemistry [protocols.io]

- 21. HOE-140, an antagonist of B2 receptor, protects against memory deficits and brain damage induced by moderate lateral fluid percussion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. genetex.com [genetex.com]

- 24. Immunocytochemistry Protocol: Culture, Fixation, Permeabilization, Blocking, Staining, Mounting and Imaging | Bio-Techne [bio-techne.com]

- 25. Measuring Gene Expression from Mammalian Brain Tissue [promega.com]

- 26. Assessment of brain reference genes for RT-qPCR studies in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Deltibant for Traumatic Brain Injury Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traumatic Brain Injury (TBI) represents a significant global health challenge, with a complex pathophysiology characterized by primary and secondary injury cascades. A key event in secondary injury is the disruption of the blood-brain barrier (BBB), leading to cerebral edema and increased intracranial pressure (ICP). The kallikrein-kinin system, and specifically the inflammatory mediator bradykinin (B550075) acting on its B2 receptor, is a critical driver of this process. Deltibant (also known as CP-0127 and Bradycor), a selective bradykinin B2 receptor antagonist, has been investigated as a neuroprotective agent to mitigate these effects. This technical guide provides a comprehensive overview of the preclinical and clinical research on Deltibant and related compounds for TBI, including its mechanism of action, detailed experimental protocols, and a summary of quantitative outcomes.

The Role of Bradykinin in Traumatic Brain Injury

Following a TBI, the activation of the kallikrein-kinin system leads to the production of bradykinin.[1] Bradykinin binds to the constitutively expressed bradykinin B2 receptor (B2R), a G-protein coupled receptor located on cerebral endothelial cells and neurons.[1] This interaction triggers a signaling cascade that increases the permeability of the BBB, allowing for the influx of fluid and inflammatory cells into the brain parenchyma. This process contributes to the formation of vasogenic edema, a rise in ICP, and subsequent neuronal damage.[1][2] Experimental studies have confirmed a significant elevation of bradykinin and its metabolites in both plasma and cerebrospinal fluid (CSF) after TBI.[3]

Pharmacology of Deltibant

Deltibant is a peptide-based, selective antagonist of the bradykinin B2 receptor. By competitively inhibiting the binding of bradykinin to the B2R, Deltibant aims to prevent the downstream signaling that leads to increased BBB permeability and cerebral edema. While specific pharmacokinetic and pharmacodynamic data for Deltibant in the context of TBI is limited in the available literature, related non-peptide B2R antagonists like Anatibant have been shown to cross the blood-brain barrier.[4]

Preclinical Research

While specific preclinical studies on Deltibant in TBI models are not extensively detailed in the available literature, research on other selective B2R antagonists, such as Anatibant, provides a strong rationale for this therapeutic approach. The Controlled Cortical Impact (CCI) model is a frequently utilized preclinical model of TBI that allows for reproducible and quantifiable injury.[5][6]

Preclinical Efficacy of a Bradykinin B2 Receptor Antagonist (Anatibant)

Preclinical investigations using a mouse model of CCI have demonstrated the neuroprotective effects of Anatibant.[3]

| Parameter | Control Group (Mean ± SD) | Anatibant-Treated Group (Mean ± SD) | p-value |

| Intracranial Pressure (mmHg) | 24.40 ± 3.58 | 16.6 ± 1.67 | 0.002 |

| Contusion Volume (mm³) | 35.0 ± 3.32 | 28.28 ± 5.18 | 0.003 |

Data from a study in male C57/Bl6 mice subjected to CCI. Anatibant (3.0 mg/kg) was administered subcutaneously at 15 minutes and 8 hours post-TBI. ICP was measured at 3, 6, and 10 hours, and contusion volume at 24 hours post-trauma.[3]

Experimental Protocol: Controlled Cortical Impact (CCI) Model

Animals: Male C57/Bl6 mice (or other appropriate rodent strain), weighing 25-28g.[5]

Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure, typically with isoflurane.[5]

Surgical Procedure:

-

The animal is placed in a stereotaxic frame.

-

A midline scalp incision is made, and the periosteum is reflected.

-

A craniotomy is performed over the desired cortical region (e.g., parietal cortex) to expose the dura mater.[5]

Injury Induction:

-

The CCI device, equipped with a specific impactor tip, is positioned over the exposed dura.

-

A cortical contusion is induced with precisely controlled velocity and depth of impact.[5]

Drug Administration: A subcutaneous bolus of the B2R antagonist (e.g., Anatibant 3.0 mg/kg body weight) is administered at specified time points post-injury (e.g., 15 minutes and 8 hours).[5]

Outcome Measures:

-

Intracranial Pressure (ICP): Monitored at various time points post-injury using an ICP probe.[5]

-

Contusion Volume: Quantified from brain tissue sections at a set time point (e.g., 24 hours) post-trauma.[5]

-

Behavioral Assessments: A battery of tests can be used to evaluate motor and cognitive deficits, such as the neurological severity score, beam walking, and memory tasks.[7]

Clinical Research on Deltibant and other B2R Antagonists

Several clinical trials have investigated the safety and efficacy of bradykinin B2 receptor antagonists in patients with TBI.

Deltibant (Bradycor) Phase II Trial

A Phase II, multi-center, randomized, double-blind, placebo-controlled trial of Deltibant was conducted in patients with severe TBI.[8]

Experimental Protocol:

-

Patient Population: 139 patients with a Glasgow Coma Score (GCS) of 3-8 and at least one reactive pupil.[8]

-

Intervention: Continuous intravenous infusion of Deltibant (3 µg/kg/min) or placebo for 5 days, initiated within 12 hours of injury.[8]

-

Primary Objective: To assess the efficacy of Deltibant in preventing the elevation of intracranial pressure (ICP).[8]

-

Secondary Objectives: To evaluate the effect of Deltibant on Therapy Intensity Level (TIL), mortality, and functional outcome (Glasgow Outcome Score - GOS).[8]

-

Monitoring: Hourly recording of ICP, blood pressure, and heart rate. Outcome assessment at 3 and 6 months post-injury.[8]

Quantitative Data Summary: Deltibant in Severe TBI [8]

| Outcome Measure | Deltibant Group | Placebo Group | p-value |

| Intracranial Pressure (ICP) | |||

| % time ICP > 15 mmHg (days 4 & 5) | Significantly lower | Higher | 0.035 |

| Mortality | |||

| 28-day all-cause mortality | 20% | 27% | Not significant |

| Functional Outcome (GOS) | |||

| Improvement in favorable outcome (3 months) | 10.3% improvement | Baseline | Not significant |

| Improvement in dichotomized GOS (6 months) | 12% improvement | Baseline | 0.26 |

The study showed positive trends, with a significant reduction in the percentage of time with elevated ICP on days 4 and 5.[8] While improvements in mortality and functional outcome were observed, they did not reach statistical significance.[8]

Anatibant Clinical Trials

Anatibant, another selective B2R antagonist, has also been evaluated in clinical trials for TBI.

Phase I Study in Severe TBI: A Phase I study in 25 patients with severe TBI (GCS < 8) found that single subcutaneous injections of Anatibant (3.75 mg and 22.5 mg) were well-tolerated.[9] The study primarily focused on pharmacokinetics and safety.[9]

The BRAIN Trial (Anatibant): This was a randomized, placebo-controlled trial of Anatibant in 228 patients with a GCS of 12 or less.[10][11] The trial was terminated early due to the withdrawal of funding.[10]

Quantitative Data Summary: The BRAIN Trial (Anatibant) [10][11]

| Outcome Measure | Anatibant Group (Combined Doses) | Placebo Group | Relative Risk (95% CI) |

| Serious Adverse Events | |||

| ≥ 1 SAE | 26.4% (43/163) | 19.3% (11/57) | 1.37 (0.76 to 2.46) |

| Mortality | |||

| All-cause mortality (15 days) | 19% | 15.8% | 1.20 (0.61 to 2.36) |

| Functional Outcome | Mean Score | Mean Score | p-value |

| GCS at discharge | 12.48 | 13.0 | Not significant |

| Disability Rating Scale (DRS) | 11.18 | 9.73 | Not significant |

| Head Injury Related Early Outcome Score (HIREOS) | 3.94 | 3.54 | Not significant |

The BRAIN trial did not provide reliable evidence of benefit or harm, and the results showed a non-significant trend towards worse outcomes in the Anatibant group.[10][11] The premature termination of the trial limits the interpretation of these findings.[10]

Signaling Pathways

The binding of bradykinin to its B2 receptor on cerebral endothelial cells initiates a signaling cascade that leads to increased BBB permeability. This is primarily mediated through the Gq/11 protein, which activates Phospholipase C (PLC).[3] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[12] Recent research also indicates a role for c-Src in transactivating the Fibroblast Growth Factor Receptor-1 (FGFR-1), which further contributes to the inflammatory response and increased permeability through downstream signaling involving ERK1/2 and STAT3.[1][13]

Conclusion and Future Directions

Deltibant and other bradykinin B2 receptor antagonists have a strong preclinical rationale for use as neuroprotective agents in TBI. The mechanism of action, centered on mitigating the breakdown of the blood-brain barrier and subsequent cerebral edema, targets a critical component of the secondary injury cascade. Preclinical studies with related compounds have demonstrated efficacy in reducing intracranial pressure and contusion volume.

However, the clinical evidence for Deltibant remains inconclusive. While a Phase II trial showed some positive trends, it did not meet its primary or secondary endpoints with statistical significance.[8] The subsequent trial of a similar agent, Anatibant, was terminated prematurely, leaving significant questions about the clinical utility of this drug class in TBI.[10]

Future research in this area should focus on several key aspects. Well-powered clinical trials with clearly defined patient populations and standardized outcome measures are necessary to definitively assess the efficacy of B2R antagonists. Further preclinical work could help to optimize dosing regimens and the therapeutic window. Additionally, the development of biomarkers to identify patients most likely to benefit from this targeted therapy could improve the design and success of future clinical trials. Despite the setbacks, the role of bradykinin in TBI pathophysiology remains a compelling target for therapeutic intervention.

References

- 1. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Potential Biomarkers in Experimental Animal Models for Traumatic Brain Injury [mdpi.com]

- 8. Effects of the bradykinin antagonist Bradycor (deltibant, CP-1027) in severe traumatic brain injury: results of a multi-center, randomized, placebo-controlled trial. American Brain Injury Consortium Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (Anatibant) in patients with traumatic brain injury | springermedizin.de [springermedizin.de]

- 11. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (Anatibant) in patients with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Deltibant and the Blood-Brain Barrier: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Deltibant, a bradykinin (B550075) B2 receptor antagonist, and its interaction with the blood-brain barrier (BBB). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the current understanding of Deltibant's central nervous system (CNS) permeability, the experimental methods to evaluate it, and the underlying signaling mechanisms.

Executive Summary

Deltibant, also known as CP-0127, has been investigated for its neuroprotective effects, particularly in the context of traumatic brain injury. A critical aspect of its therapeutic potential within the CNS is its ability to interact with and potentially permeate the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Understanding the dynamics of this interaction is paramount for the development of CNS-targeted therapies. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Quantitative Data on Blood-Brain Barrier Permeability

While specific quantitative data for Deltibant's brain-to-plasma concentration ratio is not extensively published, the following table summarizes typical metrics used to evaluate the BBB permeability of bradykinin receptor modulators. These values are representative of compounds investigated in preclinical models and provide a framework for assessing potential CNS penetration.

| Parameter | Description | Typical Values for Small Molecule Bradykinin Modulators | Species | Method |

| Brain-to-Plasma Ratio (Kp) | Ratio of the total concentration of a drug in the brain to that in the plasma at steady-state. | 0.1 - 2.0 | Rodent | In vivo pharmacokinetic studies |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Ratio of the unbound concentration of a drug in the brain to the unbound concentration in plasma. This is a more accurate measure of the drug available to interact with CNS targets. | 0.05 - 1.0 | Rodent | In vivo microdialysis, equilibrium dialysis |

| In Vitro Permeability (Papp) | Apparent permeability coefficient measured in in vitro BBB models (e.g., Transwell assays). Values >10 x 10⁻⁶ cm/s are generally considered indicative of good BBB penetration. | 1 - 15 x 10⁻⁶ cm/s | N/A | In vitro cell-based assays |

| Efflux Ratio | Ratio of permeability in the basolateral-to-apical direction versus the apical-to-basolateral direction in vitro. A ratio >2 suggests active efflux. | 1.5 - 5.0 | N/A | In vitro cell-based assays |

Experimental Protocols

The assessment of a compound's ability to cross the blood-brain barrier involves a combination of in vivo and in vitro methodologies. Below are detailed protocols for key experiments relevant to studying the effects of substances like Deltibant on BBB permeability.

In Vivo Assessment of BBB Permeability using Dye Extravasation

This method provides a qualitative and quantitative measure of BBB integrity in live animal models.

1. Objective: To determine if a test compound alters BBB permeability by measuring the leakage of a dye (e.g., Evans blue or sodium fluorescein) from the blood into the brain parenchyma.

2. Materials:

- Test compound (e.g., Deltibant)

- Anesthetic agent

- Evans blue dye (2% in saline) or Sodium Fluorescein (B123965) (2% in saline)

- Saline solution

- Animal model (e.g., adult male Wistar rats)

- Spectrophotometer or fluorometer

3. Procedure:

- Administer the test compound to the animal at the desired dose and route.

- After a predetermined time, intravenously inject the Evans blue or sodium fluorescein dye.

- Allow the dye to circulate for a specific period (e.g., 60 minutes).

- Anesthetize the animal and perform transcardial perfusion with saline to remove the dye from the vasculature.

- Harvest the brain and dissect it into specific regions of interest.

- For Evans blue, homogenize the brain tissue in formamide (B127407) and incubate to extract the dye. Measure the absorbance at 620 nm.

- For sodium fluorescein, homogenize the brain tissue in a suitable buffer and measure the fluorescence (excitation: 485 nm, emission: 525 nm).

- Quantify the dye concentration against a standard curve and express it as µg of dye per gram of brain tissue.

In Vitro Blood-Brain Barrier Model using a Transwell System

This model mimics the BBB in a controlled laboratory setting, allowing for the measurement of compound permeability.

1. Objective: To quantify the rate of transport of a test compound across a monolayer of brain endothelial cells.

2. Materials:

- Brain microvascular endothelial cells (primary or immortalized cell line)

- Astrocyte cells (for co-culture models to enhance barrier tightness)

- Transwell inserts (e.g., polycarbonate membrane with 0.4 µm pores)

- Cell culture plates

- Appropriate cell culture media and supplements

- Test compound with a method for quantification (e.g., LC-MS/MS)

- Transepithelial/transendothelial electrical resistance (TEER) meter

3. Procedure:

- Seed the brain endothelial cells on the apical side of the Transwell insert. If using a co-culture model, seed astrocytes on the basolateral side of the well.

- Culture the cells until a confluent monolayer is formed, characterized by high TEER values (typically >150 Ω·cm²).

- Add the test compound to the apical (donor) chamber.

- At various time points, collect samples from the basolateral (receiver) chamber.

- Analyze the concentration of the test compound in the collected samples.

- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Signaling Pathways and Visualizations

The interaction of bradykinin receptor modulators with the BBB is governed by specific signaling cascades within the brain endothelial cells.

Bradykinin B2 Receptor Signaling and BBB Permeability

Bradykinin, by binding to its B2 receptor on brain endothelial cells, can trigger a signaling cascade that leads to a transient increase in BBB permeability. This is thought to occur through the modulation of tight junction proteins that are critical for maintaining the barrier's integrity. As an antagonist, Deltibant would be expected to block this pathway.

Caption: Bradykinin B2 receptor signaling cascade in brain endothelial cells.

Experimental Workflow for Assessing BBB Permeability

The following diagram illustrates a typical workflow for investigating the effect of a compound like Deltibant on blood-brain barrier permeability, integrating both in vivo and in vitro approaches.

Caption: A generalized experimental workflow for BBB permeability studies.

This technical guide provides a foundational understanding of the critical factors involved in the assessment of Deltibant's interaction with the blood-brain barrier. Further research is warranted to elucidate the precise quantitative parameters of Deltibant's CNS distribution and to fully leverage its therapeutic potential for neurological disorders.

Downstream Signaling of the Bradykinin B2 Receptor in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction